molecular formula C17H12F2N2O2 B2835586 3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034394-22-2

3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No. B2835586
CAS RN: 2034394-22-2
M. Wt: 314.292
InChI Key: IVROCTJMDCDNDD-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide, also known as DFPM, is a compound that has gained significant attention in scientific research due to its potential use as a tool for studying protein-protein interactions. DFPM is a small molecule that can bind to specific proteins, allowing researchers to investigate their function and interactions with other proteins. In

Scientific Research Applications

Aggregation Enhanced Emission and Multi-Stimuli-Responsive Properties

Compounds with structures similar to "3,4-difluoro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide" have been studied for their unique luminescent properties and potential applications in materials science. For instance, pyridyl substituted benzamides exhibit aggregation enhanced emission (AEE) and mechanochromic properties, making them suitable for use in optoelectronic devices and as sensors for environmental and biological applications (Srivastava et al., 2017).

Antineoplastic Activity

The structural motifs found in "this compound" are also present in compounds with antineoplastic (anticancer) activity. For example, similar compounds have been investigated for their role as tyrosine kinase inhibitors in the treatment of chronic myelogenous leukemia, highlighting the potential of these compounds in cancer therapy (Gong et al., 2010).

Potassium Channel Openers for Epilepsy Treatment

N-pyridyl benzamides have been explored for their utility as potassium channel openers, which are beneficial in treating neurological disorders such as epilepsy and pain. These compounds show promise in preclinical models, emphasizing the potential therapeutic applications of related benzamide derivatives (Amato et al., 2011).

Fluorescence and Photophysical Properties

Benzamides containing pyridine and other heterocyclic rings have been developed as novel blue fluorophores due to their intense luminescence properties. These compounds, including those related to "this compound," are of interest for applications in biological imaging and as materials for organic electronics (Yamaji et al., 2017).

properties

IUPAC Name

3,4-difluoro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-5-4-12(8-14(13)19)17(22)21-10-11-3-6-15(20-9-11)16-2-1-7-23-16/h1-9H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVROCTJMDCDNDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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